2-(ethyl(1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ethyl(1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol is a complex organic compound known for its diverse applications across various fields, including medicinal chemistry, organic synthesis, and industrial chemistry. This compound consists of a pyrazolo[3,4-d]pyrimidine core substituted with a piperidin-1-yl group, an ethyl group, and an ethanolamine moiety. It plays a crucial role in multiple biochemical pathways and is utilized in the development of pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(ethyl(1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol involves several steps, typically starting from commercially available precursors. A general synthetic route can be outlined as follows:
Formation of the Pyrazolo[3,4-d]pyrimidine Core:
Initial steps often involve the cyclization of a suitable nitrile intermediate with hydrazine to form the pyrazole ring.
Condensation with a suitable aldehyde or ketone derivative yields the desired pyrazolo[3,4-d]pyrimidine core.
Substitution with Piperidin-1-yl Group:
Subsequent substitution reactions introduce the piperidin-1-yl group, usually via a nucleophilic aromatic substitution mechanism.
Attachment of the Ethyl and Ethanolamine Groups:
Ethylation typically occurs through the reaction with an ethyl halide.
The ethanolamine group is introduced through a nucleophilic substitution reaction with ethanolamine under basic conditions.
Industrial Production Methods: In an industrial context, the production of this compound may involve:
Batch Reactions: Small-scale, controlled batch reactions for fine-tuning reaction conditions.
Continuous Flow Synthesis: More efficient and scalable, involving continuous reaction streams.
Chemical Reactions Analysis
Types of Reactions: 2-(ethyl(1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: Undergoes oxidation reactions, often yielding hydroxylated or ketone derivatives.
Reduction: Reduction reactions typically produce amino derivatives or reduce the pyrimidine core.
Substitution: Capable of nucleophilic and electrophilic substitution reactions, leading to various functionalized derivatives.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogenated hydrocarbons or sulfuric acid are used for introducing new substituents.
Oxidation Products: Hydroxylated derivatives and ketones.
Reduction Products: Amine derivatives.
Substitution Products: Various alkylated or acylated compounds.
Scientific Research Applications
This compound is widely studied in scientific research due to its versatile applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biochemical interactions and effects on cellular pathways.
Medicine: Explored for its pharmacological properties, including potential roles in drug discovery and development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action involves interaction with various molecular targets, potentially including:
Enzymes: Modulation of enzyme activity through binding to active sites or allosteric sites.
Receptors: Interaction with cellular receptors, influencing signal transduction pathways.
DNA/RNA: Binding to nucleic acids, affecting gene expression and replication processes.
Comparison with Similar Compounds
2-(ethyl(1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol can be compared with similar pyrazolo[3,4-d]pyrimidine derivatives, such as:
2-(ethyl(1-methyl-4-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol: Similar structure with a morpholine group.
2-(ethyl(1-methyl-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol: Contains a pyrrolidine group instead of piperidine.
2-(ethyl(1-methyl-4-(azetidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol: Features an azetidine moiety.
Properties
IUPAC Name |
2-[ethyl-(1-methyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-6-yl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O/c1-3-20(9-10-22)15-17-13-12(11-16-19(13)2)14(18-15)21-7-5-4-6-8-21/h11,22H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUNIIZONHXFRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NC2=C(C=NN2C)C(=N1)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49677485 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.